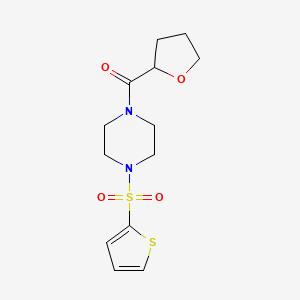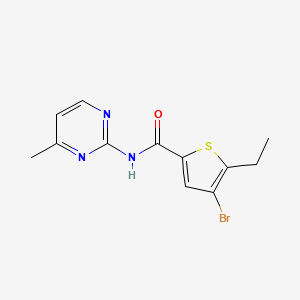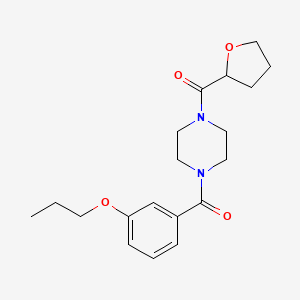
1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
Übersicht
Beschreibung
1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as PFB-TFP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PFB-TFP is a piperazine derivative that has been extensively studied for its ability to modulate the activity of certain receptors in the brain and peripheral tissues.
Wirkmechanismus
The mechanism of action of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves its ability to bind to certain receptors in the brain and peripheral tissues. Specifically, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as cell survival, proliferation, and differentiation. Binding of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine to the sigma-1 receptor has been shown to modulate the activity of various signaling pathways, which may have a beneficial effect on neurological disorders and cancer.
Biochemical and Physiological Effects:
1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. In animal studies, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to improve cognitive function and motor coordination in models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without the interference of other receptors. Additionally, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. One limitation of using 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is its limited solubility in water, which may affect its bioavailability in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of research is in the development of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine analogs that may have improved potency and selectivity for the sigma-1 receptor. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in humans for the treatment of neurological disorders and cancer.
Conclusion:
In conclusion, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves the reaction of 1-(3-propoxybenzoyl)piperazine with tetrahydro-2-furancarboxylic acid chloride in the presence of a base. 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been extensively studied for its ability to modulate the activity of certain receptors in the brain and peripheral tissues. Its mechanism of action involves binding to the sigma-1 receptor, which may have a beneficial effect on neurological disorders and cancer. 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has various biochemical and physiological effects, and has advantages and limitations for lab experiments. There are several future directions for the study of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, including the development of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine analogs, further studies on its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to modulate the activity of certain receptors in the brain, which may have a beneficial effect on these disorders. Additionally, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
oxolan-2-yl-[4-(3-propoxybenzoyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-12-24-16-6-3-5-15(14-16)18(22)20-8-10-21(11-9-20)19(23)17-7-4-13-25-17/h3,5-6,14,17H,2,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHLBRPPZCAHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-2-yl-[4-(3-propoxybenzoyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



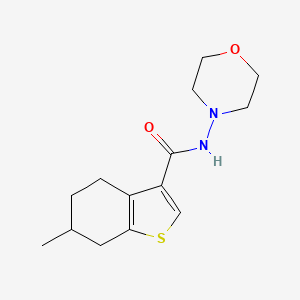
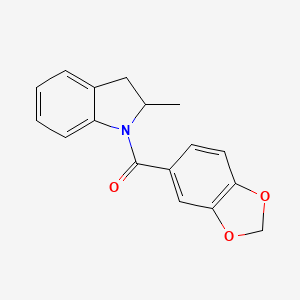
![1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4179579.png)
![2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4179581.png)
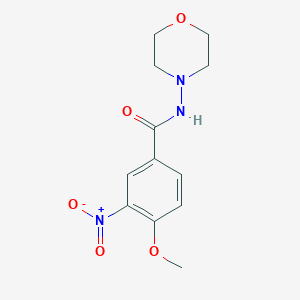
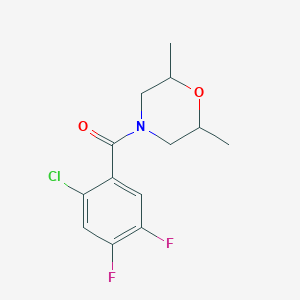
![ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4179613.png)
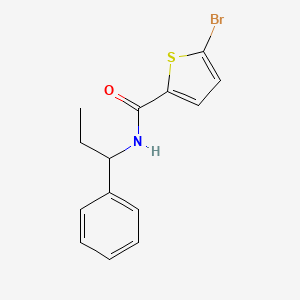
![3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179621.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)

